molecular formula C7H7NO4S B1581777 1-(Methylsulfonyl)-4-nitrobenzene CAS No. 2976-30-9

1-(Methylsulfonyl)-4-nitrobenzene

Cat. No. B1581777
CAS RN: 2976-30-9
M. Wt: 201.2 g/mol
InChI Key: XONGBDXIFQIQBN-UHFFFAOYSA-N
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Description

The compound “1-(Methylsulfonyl)-4-nitrobenzene” contains a benzene ring, which is a cyclic compound with alternating double bonds. It has a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3) attached to it .


Synthesis Analysis

While specific synthesis methods for “1-(Methylsulfonyl)-4-nitrobenzene” are not available, similar compounds are often synthesized through sulfonation and nitration reactions . Sulfonation involves the addition of a sulfonyl group to a molecule, and nitration is the substitution of a hydrogen atom by a nitro group.


Molecular Structure Analysis

The molecular structure of “1-(Methylsulfonyl)-4-nitrobenzene” would likely be planar due to the planarity of the benzene ring. The presence of the nitro and methylsulfonyl groups could introduce some polarity to the molecule .


Chemical Reactions Analysis

The nitro group is electron-withdrawing, which means it can decrease the electron density in the benzene ring and make the compound more reactive towards electrophilic aromatic substitution reactions . The sulfonyl group can also participate in various reactions, such as elimination or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Methylsulfonyl)-4-nitrobenzene” would depend on the characteristics of its functional groups and the benzene ring. For instance, the presence of the nitro and sulfonyl groups could affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Chemical Reactions and Products

1-(Methylsulfonyl)-4-nitrobenzene is involved in various chemical reactions, leading to the formation of different products. Shaw and Miller (1970) observed that the reaction of 4-methylsulfonyl-nitrobenzene with alkali was less complex and resulted in the formation of 4-nitrophenol as the major product, among others (Shaw & Miller, 1970).

Electrochemical Studies

Electrochemical reduction studies of nitrobenzene and 4-nitrophenol have been conducted to understand their behavior in different conditions. For instance, Silvester et al. (2006) studied the reduction of 4-nitrophenol by cyclic voltammetry in a specific ionic liquid, revealing complex reductive peaks (Silvester et al., 2006).

Reactivity in Ionic Liquids

The reactivity of derivatives like 1-bromo-4-nitrobenzene radical anion in ionic liquids has been studied. Ernst et al. (2013) demonstrated that these anions are reactive in specific ionic liquids, contrasting their behavior in conventional solvents (Ernst et al., 2013).

Applications in Materials Science

1-(Methylsulfonyl)-4-nitrobenzene also finds applications in materials science. Guo et al. (2017) synthesized a unique microporous anionic metal-organic framework using a compound that included a 4-nitrophenyl sulfone unit. This compound exhibited potential as a luminescent probe and for selective adsorption of organic dyes (Guo et al., 2017).

Mechanistic Insights in Chemical Reactions

Understanding the mechanisms of reactions involving nitrobenzene derivatives is a key aspect of scientific research. Austin and Ridd (1993) used deuterium labeling to study the cyclisation of 1-ethyl-2-nitrobenzene, providing insights into the intramolecular hydrogen transfer mechanism (Austin & Ridd, 1993).

Synthesis of Sulfonamides and Sulfones

Mokhtari et al. (2018) developed a paired electrochemical method using nitrobenzene derivatives for the synthesis of new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols, demonstrating the versatility of these compounds in synthetic chemistry (Mokhtari et al., 2018).

Future Directions

The future directions for research on “1-(Methylsulfonyl)-4-nitrobenzene” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONGBDXIFQIQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293128
Record name 1-(Methylsulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-4-nitrobenzene

CAS RN

2976-30-9
Record name Methyl 4-nitrophenyl sulfone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87342
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Methylsulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulphonyl)nitrobenzene
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Synthesis routes and methods I

Procedure details

To a stirring solution of methyl 4-nitrophenyl sulfide (10 g, 59.1 mmol) in chloroform at 0° C. was added m-chloroperoxybenzoic acid (55.6 g, 177.3 mmol). After 3 h, ethyl acetate (1.2 L) was added followed by satd aq sodium bisulfite. After stirring overnight, the layers were separated and the organic phase was washed with satd aq sodium bicarbonate (3×200 mL), followed by brine, and then dried over MgSO4, filtered and concentrated in vacuo to give 11.27 g (95%) of the title compound.
Quantity
10 g
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55.6 g
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0 (± 1) mol
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1.2 L
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0 (± 1) mol
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Yield
95%

Synthesis routes and methods II

Procedure details

The following are obtained analogously: 4-hexylsulfonyl-nitrobenzene, melting point 44°-46° C.; 2-methylsulfonyl-nibrobenzene, melting point 104°-106° C., boiling point 215°-218° C. (0.25 mm Hg); 2,4-bis-isobutylsulfonylnitrobenzene, melting point 165°-167° C.
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0 (± 1) mol
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Name
2,4-bis-isobutylsulfonylnitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DS Ma - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
In the title compound, C7H7NO4S, the nitro group is twisted by 10.2 (5)° out of the plane of the benzene ring. Inversion-related molecules are linked by non-classical C—H⋯ O …
Number of citations: 1 scripts.iucr.org
J Zhao, S Niu, X Jiang, Y Jiang, X Zhang… - The Journal of …, 2018 - ACS Publications
The amide derived from 4-hydroxy-l-proline and 2,6-dimethylaniline is a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, allowing the formation …
Number of citations: 42 pubs.acs.org
EM Gayakwad, KP Patel, GS Shankarling - New Journal of Chemistry, 2019 - pubs.rsc.org
The regioselective bromination and iodination of unprotected aromatic primary amines using enclathrated hydrogen peroxide as an oxidant under mild conditions has been developed, …
Number of citations: 18 pubs.rsc.org
EM Gayakwad, VV Patil, GS Shankarling - New Journal of Chemistry, 2016 - pubs.rsc.org
Two efficient and rapid protocols for the selective oxidation of sulfide in the presence of various oxidizable functionalities such as –CHO, –CH2–OH, alkene and tert amine were …
Number of citations: 15 pubs.rsc.org
N Amri, T Wirth - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient electrochemical flow process for the selective oxidation of sulfides to sulfoxides and sulfones and of sulfoxides to N-cyanosulfoximines has been developed. In total, 69 …
Number of citations: 20 pubs.acs.org
T Liu, S Yu, X Shen, Y Li, J Liu, C Huang, F Cheng - Synthesis, 2022 - thieme-connect.com
A highly chemoselective route to aryl methyl sulfones via an unexpected C–S bond formation between sulfonylhydrazides and dimethyl phosphite catalyzed by NaI under mild …
Number of citations: 3 www.thieme-connect.com
M Lutz, M Wenzler, I Likhotvorik - Synthesis, 2018 - thieme-connect.com
A metal-free, environmentally benign oxidation of substituted sulfides directly to their corresponding sulfones is described. Using urea-hydrogen peroxide and phthalic anhydride in …
Number of citations: 27 www.thieme-connect.com

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